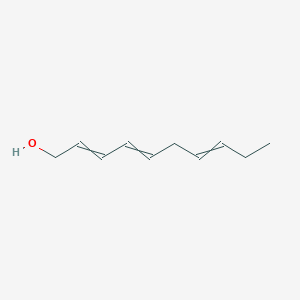![molecular formula C17H15NO2 B12547041 3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile CAS No. 142922-31-4](/img/structure/B12547041.png)
3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a methoxyphenyl group attached to a prop-2-enenitrile moiety
Preparation Methods
The synthesis of 3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile typically involves the reaction of 4-methoxybenzyl bromide with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to a Knoevenagel condensation with malononitrile. The reaction is usually carried out under basic conditions, such as using sodium hydroxide or potassium carbonate, and requires refluxing in a suitable solvent like ethanol or methanol .
Chemical Reactions Analysis
3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with specific properties.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.
Mechanism of Action
The mechanism of action of 3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .
Comparison with Similar Compounds
3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile can be compared with other similar compounds, such as:
3-{4-[(4-Bromophenyl)methoxy]phenyl}prop-2-enenitrile: This compound has a bromine atom instead of a methoxy group, which can significantly alter its reactivity and biological activity.
3-{4-[(4-Hydroxyphenyl)methoxy]phenyl}prop-2-enenitrile: The presence of a hydroxy group instead of a methoxy group can enhance the compound’s ability to form hydrogen bonds, affecting its solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
142922-31-4 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-[4-[(4-methoxyphenyl)methoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15NO2/c1-19-16-8-6-15(7-9-16)13-20-17-10-4-14(5-11-17)3-2-12-18/h2-11H,13H2,1H3 |
InChI Key |
ZKTCJOZXGZWFRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


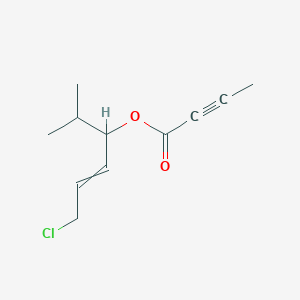
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
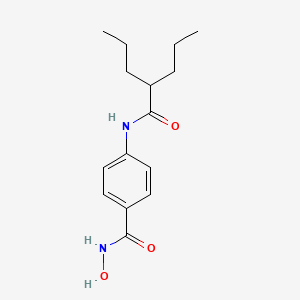

![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)

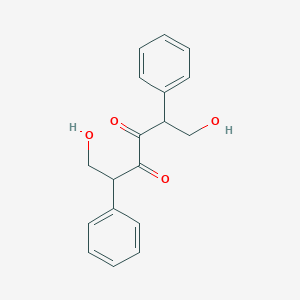
![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
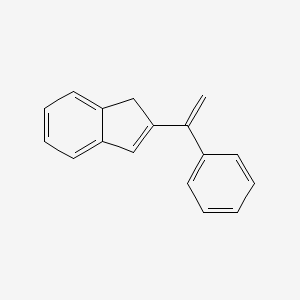
![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)
![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)
